o-Tolidine sulfone

Descripción general

Descripción

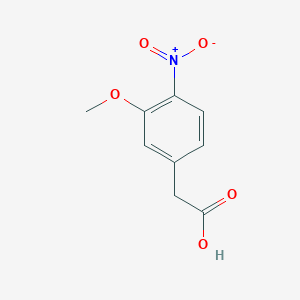

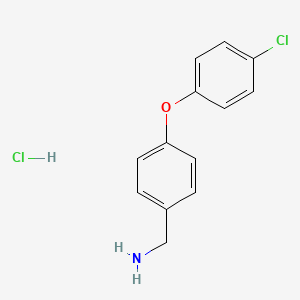

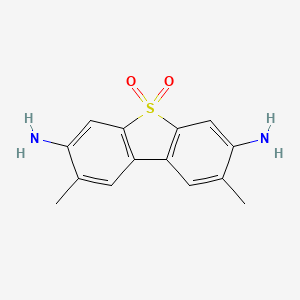

O-Tolidine sulfone, also known as 2,8-Dimethyldibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, is a chemical compound with the molecular formula C14H14N2O2S . It is used in biomedical applications and has shown potential as a remedy for various dermal afflictions . It also exhibits antimicrobial properties, particularly against Staphylococcus aureus .

Synthesis Analysis

The synthesis of sulfones, including o-Tolidine sulfone, often involves the oxidation of sulfides . For instance, sulfides can be oxidized with hydrogen peroxide, catalyzed by tantalum carbide, to produce the corresponding sulfoxides . Niobium carbide can also be used as a catalyst to efficiently produce the corresponding sulfones .Molecular Structure Analysis

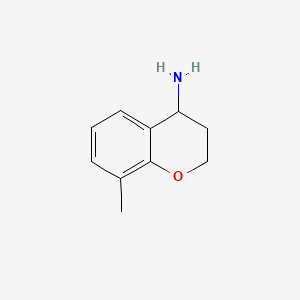

The molecular structure of o-Tolidine sulfone consists of a dibenzothiophene core with two amine groups and two methyl groups attached . The sulfur atom in the dibenzothiophene core is doubly oxidized, forming a sulfone group .Physical And Chemical Properties Analysis

O-Tolidine sulfone is a solid compound with a molecular weight of 274.34 . It has a density of 1.4±0.1 g/cm³ and a boiling point of 579.7±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and it has a flash point of 304.4±30.1 °C .Aplicaciones Científicas De Investigación

Dye Synthesis

o-Tolidine sulfone is used in dye synthesis. A study demonstrated its coupling with Chicago acid to produce a dye known as “Tolidine-1824.” This process involves diazotization and coupling reactions (Hartwell & Fieser, 2003).

Synthesis of Aminoaryl Sulfones

o-Tolidine sulfone plays a role in the synthesis of aminoaryl sulfones, important due to their biological and pharmacological properties. A methodology for synthesizing o- and p-aminoaryl sulfones, not easily accessible otherwise, was developed (Park, Lee, & Ryu, 2003).

Water Quality Monitoring

A novel o-tolidine derivative, N,N'-bis(2-hydroxy-3-sulfopropyl)tolidine, disodium salt (SAT-3), was introduced as a chromogenic indicator for detecting chlorine concentration in tap water. This derivative offers higher sensitivity, stability, and less cytotoxicity compared to existing indicators (Mizoguchi et al., 2002).

Development of Polyimides

In the field of material science, hydrophobic o-tolidine sulfone groups were introduced into a sulfonated polyimide backbone. This alteration affects the polymer's morphology and proton conductivity, making it significant for applications like fuel cells (Nagao et al., 2019).

Pharmacological Applications

While directly related studies on o-tolidine sulfone in pharmacology are limited, sulfone derivatives, in general, have significant roles in drug development due to their diverse biological activities, including anti-inflammatory and antimicrobial properties (Alam et al., 2018).

Safety and Hazards

O-Tolidine sulfone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, and the area should be ventilated .

Direcciones Futuras

The synthesis of sulfones, including o-Tolidine sulfone, is an active area of research, with recent developments focusing on more sustainable methods . These include novel procedures based on the selective functionalization of C-H bonds and the fixation of sulfur dioxide . Further studies are needed to explore these emerging technologies and their potential applications.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as o-toluidine, interact with metallic surfaces in electrochemical processes

Mode of Action

For instance, o-Toluidine is known to interact with metallic surfaces to inhibit processes such as the cathodic dioxygen reduction, reduction of protons, and the anodic metal dissolution

Biochemical Pathways

For example, o-Toluidine has been shown to cause oxidative cellular damage and compensatory cell proliferation

Result of Action

For instance, o-Toluidine has been shown to cause oxidative DNA damage in cultured human cells

Action Environment

For example, the action of o-Toluidine as a corrosion inhibitor is suggested to be due to its interaction with a metallic surface, which can be influenced by environmental factors

Propiedades

IUPAC Name |

2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSPYCPPVCMEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Tolidine sulfone | |

CAS RN |

55011-44-4 | |

| Record name | 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)